molecular formula C18H17NO3 B557753 Fmoc-D-Ala-aldehyde CAS No. 127043-32-7

Fmoc-D-Ala-aldehyde

Cat. No. B557753
M. Wt: 295.3 g/mol
InChI Key: LJGFXAKKZLFEDR-GFCCVEGCSA-N
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Description

Fmoc-D-Ala-aldehyde is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

Fmoc-D-Ala-aldehyde is used in Solid Phase Peptide Synthesis (SPPS), which has received increasing attention from research laboratories and industry . An analytical model of Fmoc-D-Ala-OH in SPPS solution was established . With the established model, the Fmoc-D-Ala-OH content could be predicted rapidly at any time during the reaction .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Ala-aldehyde is C18H17NO3 . It has a molecular weight of 295.33 .


Chemical Reactions Analysis

Fmoc-D-Ala-aldehyde is used in Fmoc Solid Phase Peptide Synthesis (SPPS), which is the method of choice for peptide synthesis . Very high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS .


Physical And Chemical Properties Analysis

Fmoc-D-Ala-aldehyde has a molecular weight of 295.3 g/mol . It has a molecular formula of C18H17NO3 . The exact mass and monoisotopic mass are 295.12084340 g/mol .

Scientific Research Applications

  • Peptide Synthesis

    • Application : Fmoc-D-Ala-aldehyde is used in Fmoc solid-phase peptide synthesis . This method is used for the rapid assembly of peptide chains through successive reactions of amino acids onto an insoluble porous support .
    • Method : The procedure involves an improved and practical eight-step synthetic approach for this compound in a 50% overall yield, using p-hydroxybenzaldehyde as the starting material . The procedure is operationally simple and amenable to scale-up synthesis .
    • Results : This method has been widely applied for the preparation of a variety of peptides .
  • Fabrication of Functional Materials

    • Application : Fmoc-modified amino acids and short peptides, including Fmoc-D-Ala-aldehyde, are used as bio-inspired building blocks for the fabrication of functional materials . These molecules possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of functional material being fabricated .
    • Results : The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
  • Hydrogel Formation

    • Application : Fmoc-modified amino acids, including Fmoc-D-Ala-aldehyde, can self-assemble to form hydrogels . These hydrogels of low molecular weight molecules are important in biomedical applications .
    • Method : The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported. Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation .
    • Results : The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF after transitioning to hydrogel is also reported .
  • Preparation of Triazolopeptides and Azapeptides

    • Application : Fmoc-Ala-OH, which includes Fmoc-D-Ala-aldehyde, is used as a building block in the preparation of triazolopeptides, and azapeptides .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of peptide being synthesized .
    • Results : The results would vary depending on the specific peptide being synthesized .
  • Preparation of Rink Linker

    • Application : Fmoc Rink linker is a widely used peptide-resin linker in the solid-phase synthesis of peptide-amides . This paper describes an improved and practical eight-step synthetic approach for this compound in a 50% overall yield, using p-hydroxybenzaldehyde as the starting material .
    • Method : The procedure is operationally simple and amenable to scale-up synthesis .
    • Results : This technology has caused a paradigm shift within the peptide synthesis community. Peptide chains can be rapidly assembled through successive reactions of amino acids onto an insoluble porous support .
  • Self-Assembling Properties

    • Application : Peptides are becoming increasingly important in materials science due to their self-assembling properties . Fmoc-modified amino acids, including Fmoc-D-Ala-aldehyde, have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant and so on .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of material being synthesized .
    • Results : The results would vary depending on the specific material being synthesized .

Safety And Hazards

When handling Fmoc-D-Ala-aldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Fmoc-D-Ala-aldehyde, like other Fmoc protected amino acids, can be used to fabricate various biofunctional hydrogel materials in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures . This opens up possibilities for its use in various biomedical applications .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFXAKKZLFEDR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ala-aldehyde

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